Acetaminophen-d4
Overview
Description
Acetaminophen-d4, also known as Paracetamol-d4 or 4-Acetamidophenol-d4, is a deuterium-labeled analog of Acetaminophen. It is widely used as an internal standard in mass spectrometry for the quantification of Acetaminophen levels in biological samples. The incorporation of deuterium atoms enhances the stability and allows for precise quantification in various analytical applications .
Mechanism of Action
Target of Action
The primary targets of Acetaminophen-d4 are the cyclooxygenase enzymes (COX-1 and COX-2) and the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain .
Mode of Action
This compound is believed to exert its analgesic effects through multiple mechanisms. It was initially thought that this compound induces analgesia by inhibiting cyclooxygenase enzymes . Recent studies suggest that the main analgesic mechanism of this compound is its metabolization to n-acylphenolamine (am404), which then acts on the trpv1 and cannabinoid 1 receptors in the brain .
Biochemical Pathways
This compound is metabolized in the liver where a toxic byproduct is produced that can be removed by conjugation with glutathione . This metabolite can deplete liver glutathione and modify cellular proteins, leading to oxidative stress and mitochondrial damage .
Pharmacokinetics
Oral and rectal administration of this compound can produce analgesia within 40 minutes, with maximal effect at 1 hour . Large variations in bioavailability can make the onset and duration of action unpredictable . The introduction of its intravenous administered formulation overcomes this issue of bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include oxidative stress and mitochondrial damage due to the depletion of glutathione and modification of cellular proteins . This can lead to rapid cell death and necrosis that can result in liver failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been systematically reported to occur in the aquatic environment, giving rise to serious concerns related to its ecotoxicological profile, final environmental fate, and potential biological interactions .
Biochemical Analysis
Biochemical Properties
Acetaminophen-d4 shares the same biochemical properties as its non-deuterated counterpart, Acetaminophen . It is metabolized primarily in the liver by phase II conjugating enzymes into the nontoxic glucuronide and sulfate conjugates . These reactions are catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) . A fraction of this compound is converted by CYP2E1 and other cytochrome P450 enzymes to a reactive intermediate that can bind to sulfhydryl groups .
Cellular Effects
The cellular effects of this compound are largely due to its metabolite, N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI can deplete liver glutathione (GSH) and modify cellular proteins, leading to oxidative stress and mitochondrial damage . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to NAPQI by cytochrome P450 enzymes . NAPQI can bind to cellular proteins and deplete GSH, leading to oxidative stress and mitochondrial damage . This can result in changes in gene expression and impacts on various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the dosage and duration of exposure . Over time, the reactive metabolite NAPQI can cause oxidative stress and mitochondrial damage, which can lead to cell death .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At therapeutic doses, this compound is generally safe, but overdose can cause severe liver injury . The recommended dosage of Acetaminophen in dogs is 10–15 mg/kg, PO, every 8 hours .
Metabolic Pathways
This compound is primarily metabolized in the liver into nontoxic glucuronide and sulfate conjugates . This process involves the enzymes UDP-glucuronosyltransferases and sulfotransferases . A fraction of this compound is also converted into the reactive metabolite NAPQI by cytochrome P450 enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely dependent on its metabolic conversion into various metabolites . These metabolites are then excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .
Subcellular Localization
Given that it is primarily metabolized in the liver, it is likely that it is localized within hepatocytes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen-d4 involves the acetylation of deuterated 4-aminophenol with acetic anhydride. The reaction typically occurs in a solvent such as deuterated dimethyl sulfoxide (DMSO) or deuterated ethanol. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The crude product is purified through recrystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Acetaminophen-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive intermediate.
Reduction: Reduction reactions can convert NAPQI back to this compound.
Substitution: The hydroxyl group in this compound can undergo substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products:
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI).
Reduction: Regeneration of this compound.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Acetaminophen-d4 is extensively used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of Acetaminophen and its metabolites.
Biology: In studies involving the metabolism and pharmacokinetics of Acetaminophen.
Medicine: In clinical toxicology to monitor Acetaminophen levels in patients.
Industry: In quality control and validation of analytical methods for pharmaceutical formulations
Comparison with Similar Compounds
Acetaminophen (Paracetamol): The non-deuterated analog, widely used as an analgesic and antipyretic.
4-Acetamidophenol: Another analog with similar pharmacological properties.
N-acetyl-p-benzoquinone imine (NAPQI): A reactive metabolite formed during the metabolism of Acetaminophen
Uniqueness: Acetaminophen-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. This makes it an invaluable tool in pharmacokinetic studies and clinical toxicology .
Properties
IUPAC Name |
N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAJINKPMORJF-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480413 | |
Record name | Paracetamol-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64315-36-2 | |
Record name | Paracetamol-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64315-36-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Paracetamol-d4 used in the research instead of regular Paracetamol?
A1: Paracetamol-d4, a deuterated form of Paracetamol, serves as an internal standard in the LC-MS/MS method for quantifying Paracetamol concentrations in human plasma []. Using a deuterated analog like Paracetamol-d4 offers several advantages:
Q2: How does the use of Paracetamol-d4 contribute to the reliability of the bioequivalence study mentioned in the research?
A2: Bioequivalence studies aim to demonstrate that two different formulations of a drug (e.g., a generic and a brand-name drug) release the active ingredient into the bloodstream at the same rate and extent. The research utilizes the developed LC-MS/MS method with Paracetamol-d4 to accurately quantify Paracetamol concentrations in human plasma samples from a bioequivalence study [].
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